
(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel compound that could potentially inhibit one or more kinases . These kinases include SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . The compound may find applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .
Applications De Recherche Scientifique
Synthesis and Characterization
Research into similar compounds often involves their synthesis and spectral characterization, employing techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Density Functional Theory (DFT) calculations are used for structural optimization and interpretation of theoretical vibrational spectra, indicating a focus on understanding the molecular structure and electronic properties of these compounds (Shahana & Yardily, 2020).
Docking Studies
Molecular docking studies are performed to understand the interactions of these compounds with biological targets, which aids in elucidating their potential antibacterial activity. This implies their use in designing compounds with specific biological activities, by analyzing how structural changes affect molecular interaction and stability (Shahana & Yardily, 2020).
Material Science Applications
Compounds with thiophene units have been explored for their applications in material science, including their use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This highlights the role of such compounds in developing new materials for electronics and energy conversion (Nagaraju et al., 2018).
Therapeutic Potential
Research on structurally similar compounds has also focused on their potential therapeutic applications. For instance, studies have investigated their role in inhibiting tubulin polymerization, inducing cell cycle arrest, and triggering apoptosis in cancer cells. This suggests the compound's relevance in cancer research and its potential as a chemotherapeutic agent (Magalhães et al., 2013).
Antimicrobial Activity
Some studies have synthesized and evaluated the antimicrobial activity of related compounds, indicating their potential use in developing new antimicrobial agents. This involves assessing their efficacy against various bacterial and fungal strains, contributing to the search for novel treatments for infectious diseases (Chaudhari, 2012).
Propriétés
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3S3/c18-17(19)25-13-5-2-1-4-12(13)16(21)20-8-7-15(14-6-3-10-24-14)26(22,23)11-9-20/h1-6,10,15,17H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQXIUZCSCXTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)thio)phenyl)(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

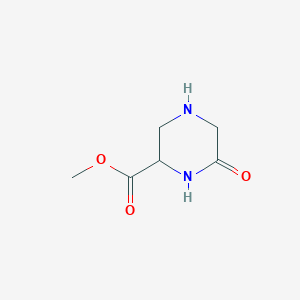
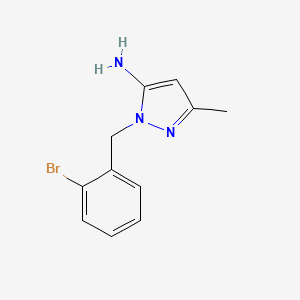
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfinyl}benzenecarboxylate](/img/structure/B2694868.png)

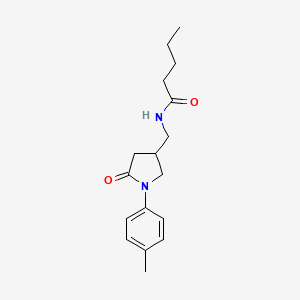
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2694873.png)
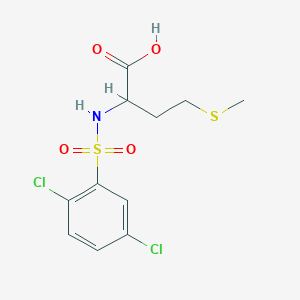
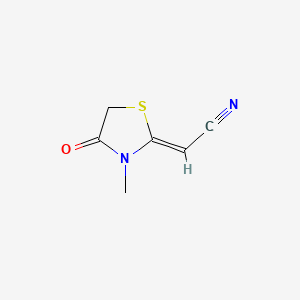
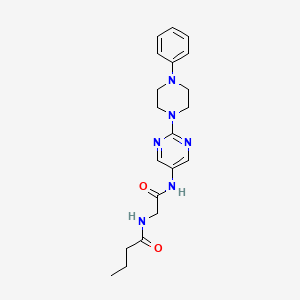
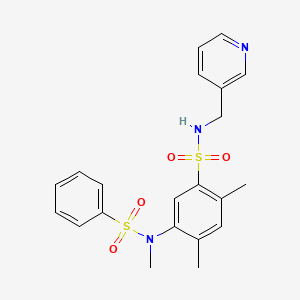

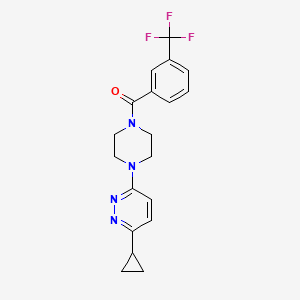

![2-(3-chlorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2694888.png)